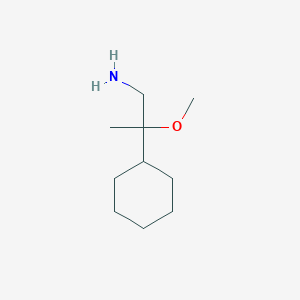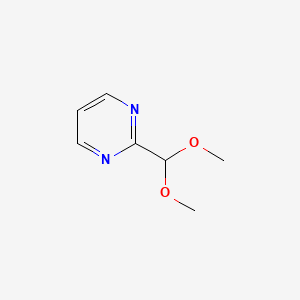
1,2-Propane-d6-diol
Overview
Description
1,2-Propane-d6-diol, also known as Propylene-d6 glycol, is the d6 labelled analogue of 1,2-Propanediol . It is a colourless, viscous, hygroscopic, low-melting (−59°C) and high-boiling (188°C) liquid with low toxicity . It is used in the preparation of polymers, existing as a linker unit . It is also used in the preparation of colchine derivatives as anticancer agents .
Synthesis Analysis
The synthesis of 1,2-Propane-d6-diol has been explored in various studies. For instance, one study discussed the synthesis and hydrophilicity analysis of bis(propane-1,2-diol) terminated Polydimethylsiloxanes (PDMSs) . Another study discussed the synthesis of propylene carbonate from propane-1,2-diol and urea .
Molecular Structure Analysis
The molecular structure of 1,2-Propane-d6-diol can be represented by the linear formula: CD3CD (OH)CD2OH .
Chemical Reactions Analysis
1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc . The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .
Physical And Chemical Properties Analysis
1,2-Propane-d6-diol is a colourless, viscous, hygroscopic, low-melting (−59°C) and high-boiling (188°C) liquid . It is used as a solvent, emulsifying agent, and antifreeze .
Scientific Research Applications
Influence on Micellar Structures in Pharmaceutical Applications
1,2-Propane-d6-diol has been studied for its effects on the micellar structure and properties of sodium dodecyl sulfate (SDS), which is significant for pharmaceutical applications . The presence of 1,2-Propane-d6-diol affects the critical micelle concentration (c.m.c.) values and the thermodynamic parameters of micellization, such as free energy (
ΔGm\Delta G_mΔGm
), enthalpy (ΔHm\Delta H_mΔHm
), and entropy (ΔSm\Delta S_mΔSm
) . This has implications for the formulation of stable mixtures to solubilize hydrophobic substances in drug delivery systems.Sustainable Chemical Production
The production of 1,2-Propane-d6-diol is a challenge for the chemical industry due to its traditional reliance on petroleum-derived processes. However, new trends focus on sustainable routes, such as glycerol hydrogenolysis and biotechnological methods, which could reduce energy consumption and lower the carbon footprint . This compound’s role in developing eco-friendly production methods is crucial for the future of green chemistry.
Polymer Chemistry
In polymer chemistry, 1,2-Propane-d6-diol serves as a versatile platform for synthesizing aliphatic cyclic carbonate monomers . These monomers are essential for creating polymers with specific properties, such as biodegradability or thermal resistance, which are increasingly important in materials science.
Analytical Chemistry
In analytical chemistry, 1,2-Propane-d6-diol is used as a standard or reference material in various spectroscopic analyses, including nuclear magnetic resonance (NMR) . Its isotopic labeling (d6) makes it particularly useful for tracing and understanding chemical reactions at the molecular level.
Food Industry Applications
The additive influence of 1,2-Propane-d6-diol on the properties of food-related substances is significant. It can be used to formulate thermodynamically stable mixtures that solubilize hydrophobic food-related substances, enhancing the texture and stability of food products .
Cosmetics and Personal Care Products
1,2-Propane-d6-diol is commonly used as an ingredient in cosmetic and hygiene products. Its ability to form hydrogen bonds and reduce the cohesivity of water makes it an excellent solvent for active ingredients, improving the efficacy and shelf-life of personal care products .
Material Science
The compound’s miscibility with various solvents, resins, and dyes makes it a valuable component in material science, particularly in the synthesis and processing of advanced materials .
Environmental Impact Studies
1,2-Propane-d6-diol’s role in environmental impact studies is emerging, especially in assessing the ecological footprint of chemical processes and products. Its use in green chemistry highlights the potential for more sustainable practices in the industry .
Mechanism of Action
Target of Action
It’s known that 1,2-propane-d6-diol is an important building block used in the manufacture of various products such as unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent .
Biochemical Pathways
1,2-Propane-d6-diol is produced through microbial biosynthesis, which involves various metabolic pathways . For instance, de-oxy sugars like fucose and rhamnose can be used as carbon sources . The glycolytic intermediate-dihydroxyacetonephosphate (DHAP) can also be used to produce 1,2-Propane-d6-diol via the formation of methylglyoxal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Propane-d6-diol. Biobased 1,2-Propane-d6-diol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-Propane-d6-diol with substantial environmental and economic benefits .
Safety and Hazards
Safety measures should be taken while handling 1,2-Propane-d6-diol. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
The future of 1,2-Propane-d6-diol lies in the development of various strategies based on metabolic engineering to overcome a series of obstacles. This includes the progress in the microbial production of 1,2-propanediol, particularly the different micro-organisms used for 1,2-propanediol biosynthesis and microbial production pathways . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .
properties
IUPAC Name |
1,1,2,3,3,3-hexadeuteriopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propane-d6-diol | |
Synthesis routes and methods I
Procedure details






































Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

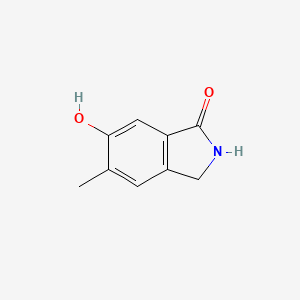


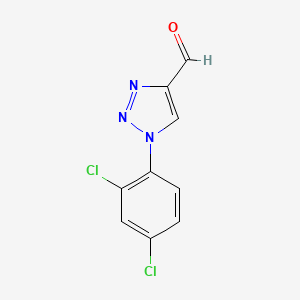

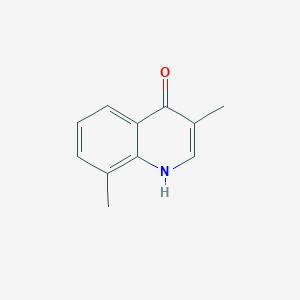
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)


![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)
